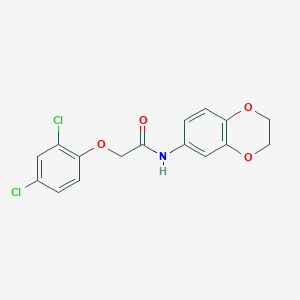![molecular formula C25H29NO8 B214956 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DEBE-5H" and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of DEBE-5H is not fully understood. However, studies have suggested that DEBE-5H exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, DEBE-5H has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DEBE-5H has been shown to have various biochemical and physiological effects. Studies have shown that DEBE-5H can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DEBE-5H has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DEBE-5H in lab experiments is its potential therapeutic value in various diseases. Additionally, DEBE-5H is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DEBE-5H is its limited solubility in water, which may present challenges in certain experimental settings.
Orientations Futures
There are several future directions for research on DEBE-5H. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DEBE-5H and to identify potential targets for therapeutic intervention. Furthermore, research is needed to optimize the synthesis of DEBE-5H and to develop more efficient methods for its delivery and administration.
Méthodes De Synthèse
The synthesis of DEBE-5H involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde and ethyl 4-ethoxybenzoate to form 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-2,3-dihydro-1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a reaction with ethylene glycol to form DEBE-5H.
Applications De Recherche Scientifique
DEBE-5H has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that DEBE-5H has anti-tumor effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DEBE-5H has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis. Furthermore, DEBE-5H has demonstrated neuroprotective effects, making it a potential therapy for neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H29NO8 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(4Z)-5-(2,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO8/c1-4-34-17-7-5-16(6-8-17)23(28)21-22(19-10-9-18(31-2)15-20(19)32-3)26(25(30)24(21)29)11-13-33-14-12-27/h5-10,15,22,27-28H,4,11-14H2,1-3H3/b23-21- |
Clé InChI |
PKSBYPDORZXRAI-LNVKXUELSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)
